

Spectroscopic characterization of 2-(Pyridin-3-yl)acetohydrazide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)acetohydrazide

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Spectroscopic Characterization of 2-(Pyridin-3-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(Pyridin-3-yl)acetohydrazide** (CAS No: 19730-99-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on theoretical predictions and analysis of analogous structures, details the experimental protocols for acquiring such data, and presents a logical workflow for the characterization process.

While a complete set of experimentally validated spectra for **2-(Pyridin-3-yl)acetohydrazide** is not readily available in published literature, this guide synthesizes known information and provides illustrative data to aid researchers in their analytical endeavors.

Compound Profile

Property	Value
IUPAC Name	2-(Pyridin-3-yl)acetohydrazide
CAS Number	19730-99-5 [1]
Molecular Formula	C ₇ H ₉ N ₃ O [1]
Molecular Weight	151.17 g/mol
Melting Point	228–230 °C

Spectroscopic Data Summary

The following tables summarize the predicted and illustrative spectroscopic data for **2-(Pyridin-3-yl)acetohydrazide**.

Mass Spectrometry (Predicted Data)

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule. This data is computationally generated and serves as a guide for experimental analysis.[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	152.08183
[M+Na] ⁺	174.06377
[M-H] ⁻	150.06727
[M+NH ₄] ⁺	169.10837
[M+K] ⁺	190.03771
[M] ⁺	151.07400

¹H NMR Spectroscopy (Illustrative Data)

The following table presents an illustrative ¹H NMR data set for **2-(Pyridin-3-yl)acetohydrazide**, based on the analysis of similar structures. Chemical shifts (δ) are reported

in parts per million (ppm) relative to a standard internal reference.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.50	d	1H	Pyridine H-2
~8.45	dd	1H	Pyridine H-6
~7.70	dt	1H	Pyridine H-4
~7.30	dd	1H	Pyridine H-5
~4.30	br s	2H	-NH ₂
~3.40	s	2H	-CH ₂ -
~9.20	br s	1H	-NH-

¹³C NMR Spectroscopy (Illustrative Data)

The following table provides an illustrative ¹³C NMR data set for **2-(Pyridin-3-yl)acetohydrazide**. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ , ppm)	Assignment
~170	C=O (Amide)
~150	Pyridine C-2
~148	Pyridine C-6
~136	Pyridine C-4
~132	Pyridine C-3
~123	Pyridine C-5
~40	-CH ₂ -

Infrared (IR) Spectroscopy (Illustrative Data)

The following table lists the expected characteristic infrared absorption bands for **2-(Pyridin-3-yl)acetohydrazide**.

Wavenumber (cm ⁻¹)	Functional Group
3300 - 3400	N-H stretch (NH ₂)
~3200	N-H stretch (Amide)
~1650	C=O stretch (Amide I)
~1600	N-H bend (Amide II)
~1580, 1480, 1420	C=C, C=N stretch (Pyridine ring)

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Pyridin-3-yl)acetohydrazide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Optionally, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-(Pyridin-3-yl)acetohydrazide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

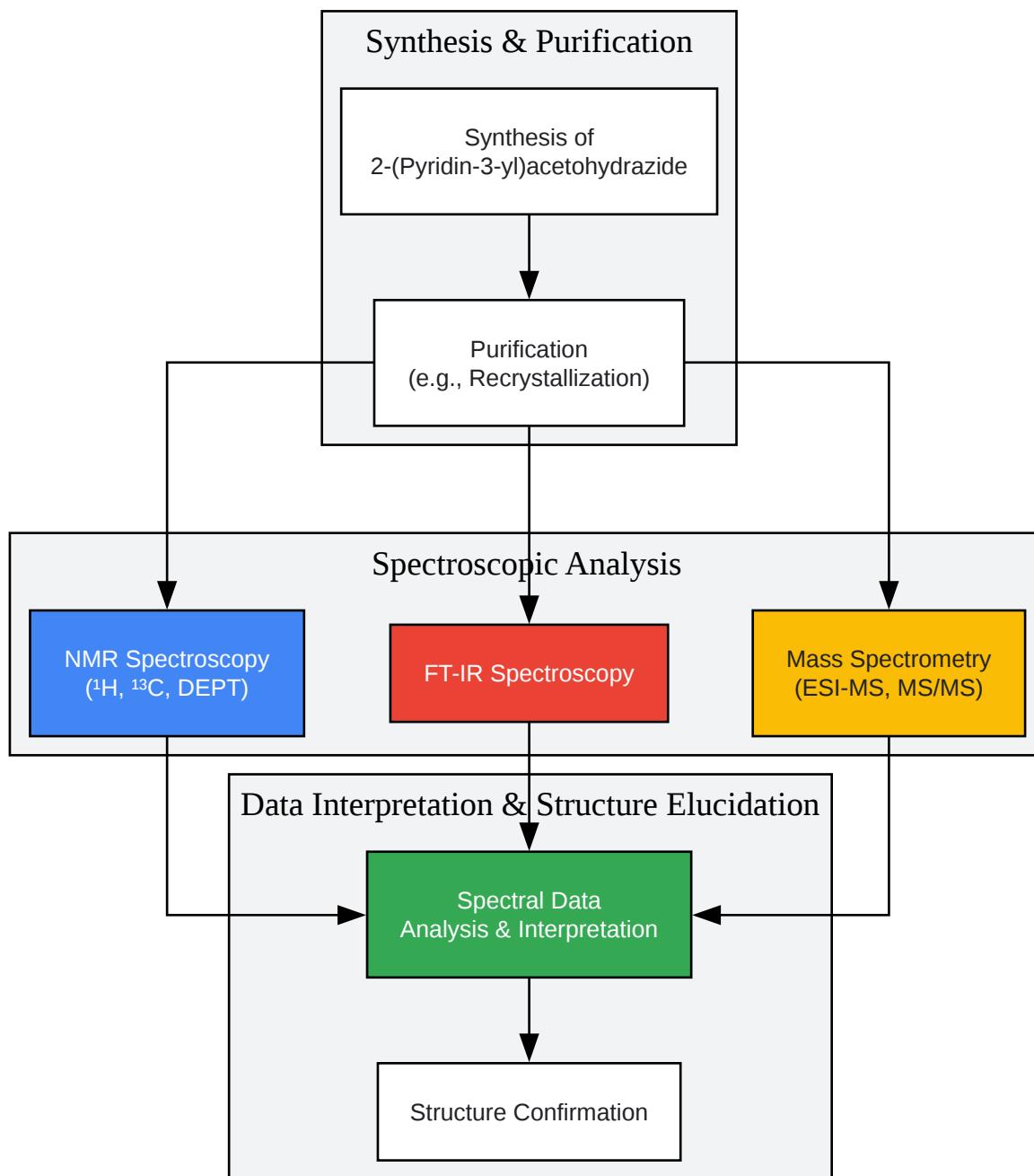
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **2-(Pyridin-3-yl)acetohydrazide** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in both positive and negative ion modes to observe protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions, as well as other potential adducts.
 - For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like **2-(Pyridin-3-yl)acetohydrazide**.



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A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

- 1. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 2-(pyridin-3-yl)acetohydrazide (C7H9N3O) [pubchemlite.lcsb.uni.lu]
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